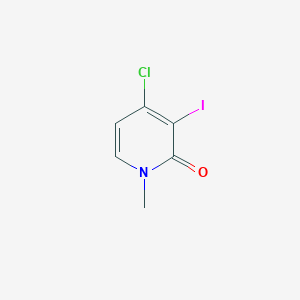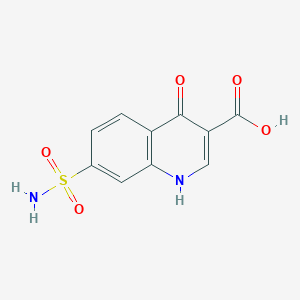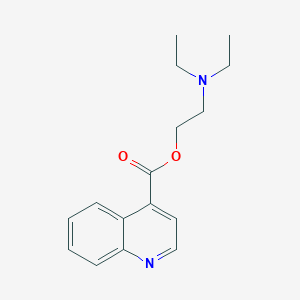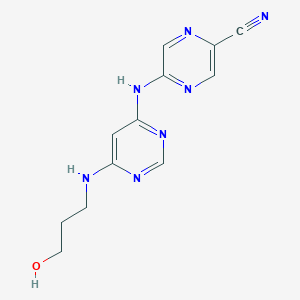
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring through electrophilic aromatic substitution.
Methylation: Addition of a methyl group to the nitrogen atom of the pyridine ring.
Oxidation: Conversion of the pyridine ring to the corresponding pyridinone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Both chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The pyridinone ring can be further oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, thiols, amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its halogen atoms make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodopyridine: Lacks the methyl and oxo groups.
3-Iodo-1-methylpyridin-2(1H)-one: Lacks the chlorine atom.
4-Chloro-1-methylpyridin-2(1H)-one: Lacks the iodine atom.
Uniqueness
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The combination of these substituents with the pyridinone ring can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5ClINO |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
InChI Key |
SSYDYZCUEHDTNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)








![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
